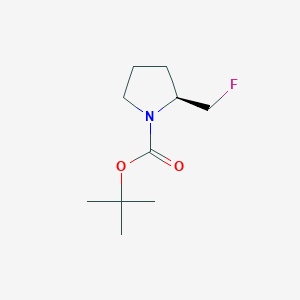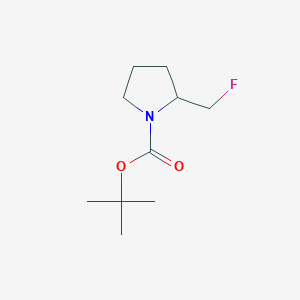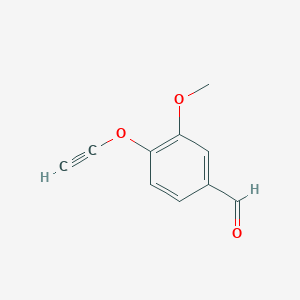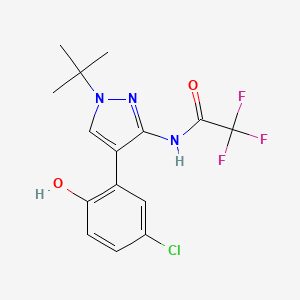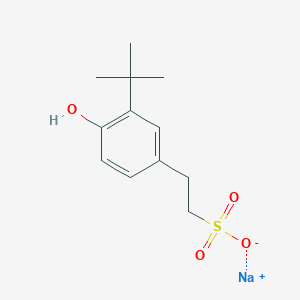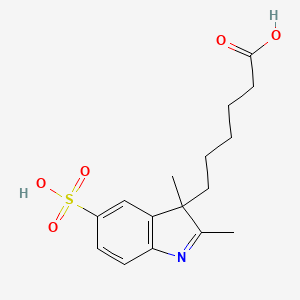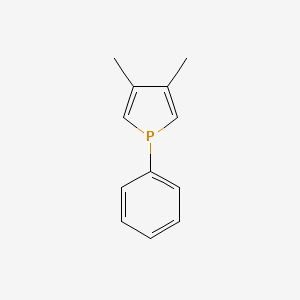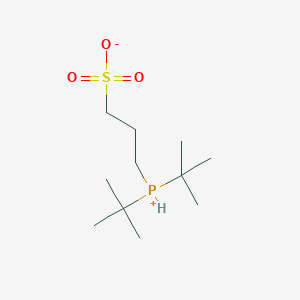
3-(Di-tert-butylphosphonium)propane sulfonate
概要
説明
3-(Di-tert-butylphosphonium)propane sulfonate is a chemical compound known for its use in palladium-catalyzed cross-coupling reactions. It is also utilized in organic synthesis due to its stability and solubility properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-tert-butylphosphonium)propane sulfonate typically involves the reaction of di-tert-butylphosphine with propane sulfonic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture sensitivity . The compound is then purified to achieve a high purity level, often around 97% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
3-(Di-tert-butylphosphonium)propane sulfonate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.
Substitution Reactions: The compound can participate in substitution reactions where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under inert gas conditions to prevent oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific type of cross-coupling or substitution reaction being performed. Generally, the products are complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
3-(Di-tert-butylphosphonium)propane sulfonate has several scientific research applications:
作用機序
The mechanism of action of 3-(Di-tert-butylphosphonium)propane sulfonate involves its role as a ligand in palladium-catalyzed reactions. It coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
類似化合物との比較
Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the sulfonate group, making it less soluble in water.
Propane sulfonic acid: Contains the sulfonate group but lacks the phosphonium group, limiting its use in catalysis.
Triphenylphosphine: Another common ligand in catalysis but with different solubility and reactivity properties.
Uniqueness
3-(Di-tert-butylphosphonium)propane sulfonate is unique due to its combination of the phosphonium and sulfonate groups, providing both stability and solubility. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, where it enhances the efficiency and selectivity of the catalyst .
特性
IUPAC Name |
3-ditert-butylphosphaniumylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPRWMRUCIEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](CCCS(=O)(=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


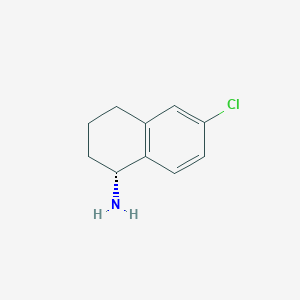
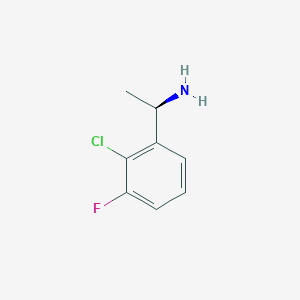
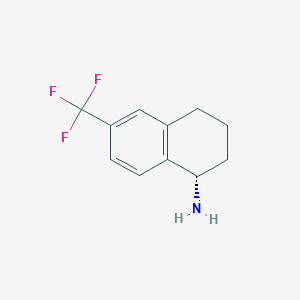
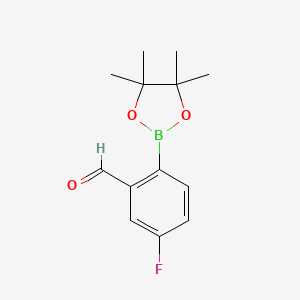

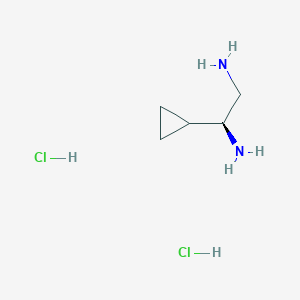
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester](/img/structure/B8048082.png)
